2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide
CAS No.:
Cat. No.: VC16300858
Molecular Formula: C17H12Cl3N3OS3
Molecular Weight: 476.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12Cl3N3OS3 |
|---|---|
| Molecular Weight | 476.9 g/mol |
| IUPAC Name | 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C17H12Cl3N3OS3/c18-11-3-1-10(2-4-11)8-25-16-22-23-17(27-16)26-9-15(24)21-14-6-12(19)5-13(20)7-14/h1-7H,8-9H2,(H,21,24) |
| Standard InChI Key | UNEUBDYTDJRAFR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl |
Introduction
Structural and Synthetic Characterization
Molecular Architecture
The compound features a 1,3,4-thiadiazole core substituted at position 2 with a sulfanyl group linked to a 4-chlorobenzyl moiety. A second sulfanyl group at position 5 connects to an N-(3,5-dichlorophenyl)acetamide side chain. This configuration introduces steric bulk and electron-withdrawing effects from chlorine atoms, factors known to enhance membrane permeability and target binding . The 1,3,4-thiadiazole ring’s planar geometry facilitates π-π stacking with aromatic residues in enzymatic pockets, as observed in tubulin inhibitors like compound 22 (IC₅₀ = 1.16 μg/mL) .
Hypothetical Synthesis Pathway
While no explicit synthesis route exists for this compound, modular assembly can be inferred from established methods for analogous thiadiazoles :
-
Core Formation: Condensation of thiosemicarbazide with carboxylic acids under dehydrating conditions yields the 1,3,4-thiadiazole ring.
-
Sulfanylation: Sequential nucleophilic substitution reactions introduce sulfanyl groups. For example, treatment of 2,5-dimercapto-1,3,4-thiadiazole with 4-chlorobenzyl bromide in alkaline medium could install the first sulfanyl substituent.
-
Acetamide Coupling: Reaction of the intermediate with N-(3,5-dichlorophenyl)chloroacetamide in the presence of a base like triethylamine would append the acetamide group.
Key purification steps likely involve column chromatography and recrystallization from ethanol/water mixtures, as described for structurally related derivatives .
Pharmacological Profile and Mechanism of Action
Antiproliferative Activity
Though direct cytotoxicity data for this compound are unavailable, structurally similar thiadiazoles exhibit IC₅₀ values in the low micromolar range. For instance:
| Compound | Cell Line (Cancer Type) | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 31 (Aliabadi, 2013) | MDA-MB-231 (Breast) | 9.0 | |
| 43 (Li et al., 2015) | MCF-7 (Breast) | 1.78 | |
| 22 (Yang, 2012) | MCF-7 (Breast) | 0.28* |
*Values in μg/mL.
The 4-chlorobenzyl group may enhance lipid solubility, promoting cellular uptake, while the 3,5-dichlorophenyl moiety could engage in halogen bonding with kinase ATP pockets .
Molecular Targets and Pathways
Tubulin Polymerization Inhibition: Analogous thiadiazoles like compound 22 bind to the colchicine site on β-tubulin, disrupting microtubule dynamics . Molecular docking suggests that the dichlorophenyl group in the target compound may occupy a hydrophobic cleft near α-tubulin’s T7 loop, mimicking the interactions of combretastatin analogs .
Kinase Modulation: Dual sulfanyl groups could chelate metal ions in kinase active sites. For example, compound 35 (IC₅₀ = 5.41 μM against SKNMC neuroblastoma) inhibits tyrosine kinases via hydrogen bonding with catalytic lysine residues . The acetamide carbonyl may similarly interact with kinase hinge regions.
Apoptosis Induction: Chlorinated aryl groups are associated with mitochondrial membrane depolarization and caspase-3 activation, as demonstrated for compound 23 in leukemia models .
Structure-Activity Relationship (SAR) Analysis
Role of Substituents
-
4-Chlorobenzyl Sulfanyl: Enhances lipophilicity (logP ~3.5 predicted) and stabilizes hydrophobic interactions in target binding pockets. In compound 20, a 4-chlorophenyl group conferred 50% tumor growth inhibition in vivo .
-
3,5-Dichlorophenyl Acetamide: The meta-chloro substituents prevent metabolic dehalogenation and introduce steric hindrance, potentially reducing off-target effects. This motif mirrors the pharmacophore of kinase inhibitors like imatinib .
-
Thiadiazole Core: The sulfur and nitrogen atoms participate in hydrogen bonding and charge-transfer interactions, critical for affinity. Derivatives lacking the 1,3,4-thiadiazole ring show 10-fold reduced potency .
Comparative Analysis with Analogues
Replacing the 4-chlorobenzyl group with a 2-methoxybenzyl (as in compound 28) reduces activity by 30%, highlighting the importance of halogenation . Conversely, substituting the 3,5-dichlorophenyl with a trifluoromethyl group (compound 31) maintains potency but increases metabolic stability .
Toxicological and Pharmacokinetic Considerations
Selectivity Index
While toxicity data for the specific compound are lacking, related thiadiazoles exhibit selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) >5. For example, compound 23 showed no toxicity against hepatocytes or fibroblasts at 100 μM . The dichlorophenyl group may reduce off-target binding, improving SI.
ADME Properties
-
Absorption: Predicted Caco-2 permeability >15 nm/s suggests oral bioavailability.
-
Metabolism: Chlorine atoms resist cytochrome P450 oxidation, potentially prolonging half-life.
-
Excretion: High logP (~3.8) may favor biliary excretion.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume